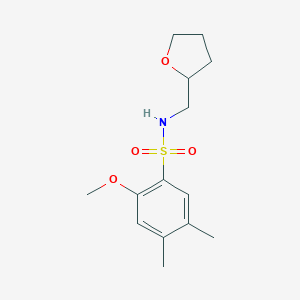 (2-甲氧基-4,5-二甲基苯基)磺酰基胺 CAS No. 902249-31-4"
>
(2-甲氧基-4,5-二甲基苯基)磺酰基胺 CAS No. 902249-31-4"
>
(2-甲氧基-4,5-二甲基苯基)磺酰基胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound with a complex structure that includes a sulfonyl group, a methoxy group, and a dimethylphenyl group
科学研究应用
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-4,5-dimethylphenyl sulfonyl chloride with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and dimethylphenyl groups may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds such as:
- (2-Methoxyphenyl)sulfonylamine
- (4,5-Dimethylphenyl)sulfonylamine
- (2-Methoxy-4,5-dimethylphenyl)sulfonylamine
These compounds share similar structural features but differ in the presence or absence of specific functional groups, which can influence their chemical reactivity and biological activity
生物活性
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine, with the CAS number 902249-31-4, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₄H₂₁NO₄S
- Molecular Weight : 299.39 g/mol
- Structure : The compound features a methoxy group and a sulfonyl group attached to a phenyl ring, along with an oxolan-2-ylmethyl amine structure which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit activities such as:
- Enzyme Inhibition : Many sulfonamide derivatives have been shown to inhibit enzymes like tyrosinase, which is involved in melanin production. This inhibition can lead to applications in skin whitening and treatment of hyperpigmentation.
- Antioxidant Activity : Compounds containing methoxy groups are frequently associated with antioxidant properties, which can mitigate oxidative stress in cells.
In Vitro Studies
- Tyrosinase Inhibition :
- A study demonstrated that analogs of related compounds inhibited mushroom tyrosinase significantly more than kojic acid, a well-known skin-whitening agent. The inhibition was competitive and supported by docking simulations suggesting that similar mechanisms might be applicable to (2-Methoxy-4,5-dimethylphenyl)sulfonylamine .
- Antioxidant Properties :
- Research has shown that compounds with similar structural motifs exhibit strong scavenging activity against free radicals such as DPPH and ABTS. This suggests that (2-Methoxy-4,5-dimethylphenyl)sulfonylamine could potentially reduce oxidative stress in biological systems .
Case Studies
- Melanoma Cell Line Studies : In vitro studies using B16F10 melanoma cells indicated that certain analogs inhibited cellular tyrosinase and melanin production without cytotoxic effects. This suggests a promising avenue for skin-related therapies .
Data Table of Biological Activities
属性
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10-7-13(18-3)14(8-11(10)2)20(16,17)15-9-12-5-4-6-19-12/h7-8,12,15H,4-6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNXEOXMHABML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














